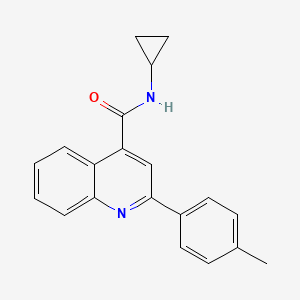![molecular formula C15H13NO2S3 B5552020 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE](/img/structure/B5552020.png)
2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE is a complex organic compound that features a benzothiazole ring, an ethoxy group, and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE typically involves the reaction of 6-ethoxy-1,3-benzothiazole-2-thiol with 2-bromo-1-(thiophen-2-yl)ethanone under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: The ethoxy group or the thiophene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions may require catalysts or specific conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Applications De Recherche Scientifique
2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE involves its interaction with molecular targets and pathways within biological systems. The benzothiazole ring and thiophene moiety may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE
- 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(FURAN-2-YL)ETHAN-1-ONE
- 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(PYRIDIN-2-YL)ETHAN-1-ONE
Uniqueness
The uniqueness of 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE lies in its specific combination of functional groups and structural features. The presence of both a benzothiazole ring and a thiophene ring imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S3/c1-2-18-10-5-6-11-14(8-10)21-15(16-11)20-9-12(17)13-4-3-7-19-13/h3-8H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODFKJQPMQLRSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5551946.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5551947.png)



![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]acetamide](/img/structure/B5551971.png)
![8-chloro-2-(2-furyl)-4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]quinoline hydrochloride](/img/structure/B5551975.png)
![6-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5551983.png)
![N-cyclohexyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5551992.png)
![(4-Fluorophenyl)({[(Z)-phenyl(pyridin-2-YL)methylidene]amino}oxy)methanone](/img/structure/B5552003.png)
![8-(1H-imidazol-2-ylmethyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552017.png)

![3-(2-phenoxyethyl)-8-[2-(tetrahydrofuran-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5552039.png)
![isopropyl 4-[(anilinocarbonyl)amino]benzoate](/img/structure/B5552047.png)
